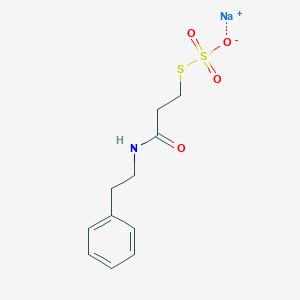
Sodium;2-(3-sulfonatosulfanylpropanoylamino)ethylbenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Sodium;2-(3-sulfonatosulfanylpropanoylamino)ethylbenzene is a complex organic compound that features a benzene ring substituted with a sulfonatosulfanylpropanoylamino group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Sodium;2-(3-sulfonatosulfanylpropanoylamino)ethylbenzene typically involves multi-step organic reactions. One common route starts with the nitration of benzene to form nitrobenzene, followed by reduction to aniline. The aniline derivative then undergoes acylation with 3-sulfonatosulfanylpropanoic acid to form the desired product. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality. Industrial methods also focus on optimizing the use of raw materials and minimizing waste.
化学反应分析
Types of Reactions
Sodium;2-(3-sulfonatosulfanylpropanoylamino)ethylbenzene can undergo various chemical reactions, including:
Oxidation: The sulfonatosulfanyl group can be oxidized to form sulfonic acids.
Reduction: The compound can be reduced to form amines or other derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used under acidic conditions.
Major Products
The major products formed from these reactions include sulfonic acids, amines, and various substituted benzene derivatives.
科学研究应用
Sodium;2-(3-sulfonatosulfanylpropanoylamino)ethylbenzene has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic properties, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism by which Sodium;2-(3-sulfonatosulfanylpropanoylamino)ethylbenzene exerts its effects involves interactions with molecular targets such as enzymes or receptors. The sulfonatosulfanyl group can form strong bonds with active sites, inhibiting or modifying the activity of the target molecule. This interaction can lead to changes in biochemical pathways, resulting in the desired therapeutic or industrial effect.
相似化合物的比较
Similar Compounds
Sodium sulfinates: These compounds share the sulfonatosulfanyl group and are used in similar applications.
Sulfonamides: Known for their antibacterial properties, these compounds also contain sulfonyl groups.
Uniqueness
Sodium;2-(3-sulfonatosulfanylpropanoylamino)ethylbenzene is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted applications in research and industry.
属性
IUPAC Name |
sodium;2-(3-sulfonatosulfanylpropanoylamino)ethylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO4S2.Na/c13-11(7-9-17-18(14,15)16)12-8-6-10-4-2-1-3-5-10;/h1-5H,6-9H2,(H,12,13)(H,14,15,16);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSJIVGYATWQPHR-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)CCSS(=O)(=O)[O-].[Na+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14NNaO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














